4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazolinone core substituted with a sulfanylidene group at position 2 and a benzamide moiety at position 2. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity.
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)25-20(27)17-5-1-2-6-18(17)24-21(25)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYQPORRBVZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative to form the quinazoline scaffold
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: : Reduction of the quinazoline core or other functional groups.
Substitution: : Replacement of the pyridin-3-ylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced quinazoline derivatives.
Substitution: : Generation of various substituted quinazolines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
- Core Heterocycle: The target compound’s tetrahydroquinazolinone core differentiates it from thiazole-based analogs (e.g., 4d in ), which exhibit lower molecular weights (~500 vs. ~420) but higher melting points (198–200°C) due to crystallinity from rigid thiazole rings .
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound may improve solubility in polar solvents compared to bulkier substituents like 4-methoxyphenylmethyl or hydrophobic 2-ethyl-6-methylphenyl .
Biological Activity
The compound 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide represents a novel class of potential therapeutic agents with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. The structure includes a tetrahydroquinazoline core substituted with a pyridine and a benzamide group, which may contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired substituents on the quinazoline scaffold. The synthetic pathway often includes the formation of the quinazoline ring followed by the introduction of the sulfanylidene and subsequent functionalization at the nitrogen positions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. The biological activity can be attributed to several mechanisms including:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, compounds similar to our target have shown IC50 values in the micromolar range against specific cancer cell lines such as K562 and HL-60, indicating potent inhibitory effects on these cells .
- Apoptotic Induction : These compounds may also induce apoptosis in cancer cells through various signaling pathways, including activation of caspases and modulation of Bcl-2 family proteins.
The proposed mechanism involves binding to ATP-binding sites on kinases, thereby inhibiting downstream signaling pathways essential for cell cycle progression and survival. This interaction can lead to reduced phosphorylation of key proteins involved in tumor growth and metastasis.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Quinazoline Derivatives : A study reported that derivatives with modifications on the quinazoline core exhibited varying degrees of anti-proliferative activity against breast and lung cancer cell lines, with some compounds achieving IC50 values as low as 0.5 µM .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival rates compared to control groups, suggesting potential for clinical application.
Table 1: Biological Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 2.27 | Tyrosine Kinase Inhibition |
| Compound B | HL-60 | 1.42 | Apoptosis Induction |
| Target Compound | Various | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
